molecular formula C13H22ClN B067447 alpha-Methyl-4-n-pentylbenzylamine hydrochloride CAS No. 175136-44-4

alpha-Methyl-4-n-pentylbenzylamine hydrochloride

Cat. No.: B067447
CAS No.: 175136-44-4
M. Wt: 227.77 g/mol
InChI Key: NUHPUVDNOSHWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pentylphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . This compound is known for its unique structure, which includes a pentyl group attached to a phenyl ring, further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-Pentylphenyl)ethanamine Hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-(4-Pentylphenyl)ethanamine Hydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-(4-Pentylphenyl)ethanamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and targets are still under investigation, but its structure suggests potential activity similar to other phenylalkylamines .

Comparison with Similar Compounds

1-(4-Pentylphenyl)ethanamine Hydrochloride can be compared with similar compounds such as:

Properties

CAS No.

175136-44-4

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

1-(4-pentylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H

InChI Key

NUHPUVDNOSHWSJ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)C(C)N.Cl

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.